Rhodium(III) Acetate Solution
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8O4Rh |
|---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
acetic acid;rhodium |
InChI |
InChI=1S/2C2H4O2.Rh/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI Key |
DVZJTSSQUUVXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.[Rh] |
Origin of Product |
United States |
Historical Context and Milestones in Rhodium Coordination Chemistry
The story of rhodium coordination chemistry begins with the element's discovery in 1803 by William Hyde Wollaston, who isolated it from crude platinum ore. wikipedia.org Initially, the rare and silvery-white metal found limited use, primarily in hardening platinum and in high-temperature thermocouples. orientjchem.org
The systematic study of rhodium's coordination compounds gained momentum in the late 19th century. Sophus Mads Jørgensen, a pioneer in coordination chemistry, conducted foundational work on the constitution of cobalt, chromium, and rhodium bases, including various rhodium ammine complexes such as [Rh(NH3)5(H2O)]3+ (roseo). historisk-kemi.dk This early work was crucial in establishing the principles of coordination theory. A significant milestone in organometallic chemistry was the synthesis of rhodocenium salts and the subsequent characterization of the unstable rhodocene (B77040) ([Rh(C5H5)2]) by Geoffrey Wilkinson and Ernst Otto Fischer in the 1950s. wikipedia.org This achievement, part of their broader work on sandwich compounds, earned them the Nobel Prize in Chemistry in 1973 and fundamentally advanced the understanding of metal-carbon bonding. wikipedia.org
The industrial significance of rhodium coordination compounds surged in the latter half of the 20th century. The development of rhodium-based catalysts for hydroformylation (oxo synthesis) allowed for the efficient production of aldehydes from alkenes at lower pressures compared to previous cobalt-based systems. windows.netgoogle.com A landmark application emerged in 1976 with the introduction of the three-way catalytic converter, which uses rhodium to effectively reduce nitrogen oxides (NOx) from vehicle exhaust. orientjchem.org The importance of the field was further highlighted when the inaugural 1962 issue of the journal Inorganic Chemistry featured a paper by Fred Basolo on the synthesis of rhodium nitritopentammine complexes, cementing rhodium's central role in the burgeoning field of modern inorganic chemistry. acs.org
Significance of Rhodium Iii Complexes in Catalysis and Organometallic Chemistry
Rhodium can exist in several oxidation states, but rhodium(I) and rhodium(III) are the most common and catalytically significant. ontosight.ai Rhodium(III) complexes, with a d6 electron configuration, typically adopt a stable octahedral geometry. ontosight.ai This structural predictability, combined with their unique reactivity, makes them powerful tools in both catalysis and organometallic chemistry. orientjchem.org
A key feature of organorhodium chemistry is the facile and often reversible transition between Rh(I) and Rh(III) oxidation states through oxidative addition and reductive elimination. ontosight.ai This cycle is the cornerstone of many catalytic processes. Rhodium(III) complexes have emerged as exceptionally potent catalysts for C-H bond functionalization, a field that provides novel strategies for forming chemical bonds. scispace.comnih.gov These catalysts often require very low loadings and operate under mild conditions, allowing for a broad tolerance of different functional groups in the substrates. scispace.com
The applications of Rhodium(III) catalysis are extensive and include:
Hydroformylation: The addition of a formyl group and a hydrogen atom to an alkene is a critical industrial process for producing aldehydes, which are precursors to alcohols, carboxylic acids, and amines. windows.netgoogle.com
C-H Activation/Annulation: Rhodium(III) catalysts can direct the activation of a C-H bond, enabling the construction of complex cyclic molecules like isoquinolones and pyridones, which are common scaffolds in biologically active compounds. scispace.comorganic-chemistry.org In some cases, acetate (B1210297) is found to assist in the C-H activation step. scispace.com
Organic Synthesis: These complexes serve as highly effective catalysts in the synthesis of fine chemicals and pharmaceuticals, promoting reactions with high selectivity and yield under mild conditions. chemimpex.com This includes transformations such as oxidations and cyclopropanations. ontosight.ai
Polymerization and Oligomerization: Rhodium complexes are active in the isomerization, oligomerization, and polymerization of alkenes. ontosight.ai
The development of ligands, particularly cyclopentadienyl (B1206354) (Cp) based ligands, has been instrumental in tuning the reactivity and selectivity of Rh(III) catalysts. scispace.com The stability and versatility of these complexes ensure their continued importance in advancing chemical synthesis. orientjchem.org
Scope and Research Focus on Rhodium Iii Acetate Solutions
Preparative Routes for Rhodium(III) Acetate Complexes
Synthesis from Rhodium Halide Precursors
The synthesis of rhodium(III) acetate complexes frequently commences from rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O), a common and accessible precursor. nih.govmdpi.com A prevalent method involves the reaction of rhodium(III) chloride trihydrate with sodium acetate trihydrate in a suitable solvent system. For instance, a mixture of rhodium trichloride (B1173362) trihydrate, sodium acetate trihydrate, glacial acetic acid, and a mixed solvent of absolute ethanol (B145695) and ethyl acetate, when heated to reflux under a nitrogen atmosphere, yields emerald green crystals of rhodium acetate. google.com The reaction's success is often indicated by a color change, for example, from red to green, signifying the formation of the desired rhodium(II) acetate dimer which can then be oxidized to a Rh(III) species. The use of a nitrogen atmosphere is crucial to prevent unwanted oxidation or degradation of the rhodium species during the synthesis.
Alternative procedures utilize different solvent systems and reaction conditions. One such method involves heating rhodium trichloride trihydrate with sodium acetate trihydrate and glacial acetic acid in ethylene (B1197577) glycol. google.com Another approach employs a two-step process where rhodium trichloride hydrate is first converted to a yellow rhodium hydroxide (B78521) solid by reacting it with a sodium bicarbonate solution. patsnap.comgoogle.com This intermediate is then reacted with glacial acetic acid to produce the final trinuclear rhodium(III) acetate product. patsnap.comgoogle.com This two-step method is reported to have high reaction yields (over 90%) and product purity (over 99.0%), making it suitable for industrial-scale production. patsnap.comgoogle.com The choice of solvent and the molar ratios of the reactants are critical factors that significantly influence the quality and purity of the resulting crystals. Recrystallization, often with anhydrous methanol (B129727), is a common final step to achieve high purity. google.com
Microwave heating has also been explored as a method for synthesizing rhodium(III) acetylacetonate (B107027) from rhodium(III) chloride hydrate and acetylacetone, demonstrating the versatility of rhodium halide precursors in accessing various rhodium(III) complexes. researchgate.net
Table 1: Comparison of Synthetic Routes from Rhodium Halide Precursors
| Precursors | Reagents | Solvents | Conditions | Product | Yield | Purity | Reference |
| RhCl₃·3H₂O | Sodium acetate trihydrate, Glacial acetic acid | Ethanol, Ethyl acetate | Reflux, 1 hr, N₂ atmosphere | Rhodium(II) acetate | 76% | 98% | google.com |
| RhCl₃·3H₂O | Sodium acetate trihydrate, Glacial acetic acid | Ethylene glycol | Reflux, 2 hrs, N₂ atmosphere | Rhodium(II) acetate | 78% | 96.2% | google.com |
| RhCl₃ trihydrate | Sodium bicarbonate, Glacial acetic acid | Water, Acetic acid | Step 1: 50°C, 1 hr; Step 2: 80°C, 2 hrs | Trinuclear rhodium(III) acetate | 95% | >99.0% | patsnap.comgoogle.com |
| RhCl₃·xH₂O | Acetylacetone | Not specified | Microwave heating | Rhodium(III) acetylacetonate | - | - | researchgate.net |
Formation of Trinuclear Rhodium(III) Acetate Species
Trinuclear rhodium(III) acetate complexes, specifically with the chemical name acetic acid [hexaacetate-μ3-oxygen-trirhodium(III) trihydrate], possess a distinct structure. patsnap.comgoogle.com In this arrangement, three rhodium atoms are linked by a central oxygen bridge (μ3-oxo). patsnap.comgoogle.com Additionally, each pair of rhodium atoms is bridged by two acetate ligands. patsnap.comgoogle.com To complete the common six-coordinate geometry for trivalent rhodium, each rhodium atom is coordinated to a water molecule. patsnap.comgoogle.com
The synthesis of these trinuclear species can be achieved through a two-step reaction starting from rhodium trichloride hydrate. patsnap.comgoogle.com The initial step involves the dissolution of rhodium trichloride hydrate in distilled water, followed by the addition of a sodium bicarbonate aqueous solution. This reaction, typically stirred for 1-2 hours at temperatures ranging from 20-60°C, results in the formation of a yellow rhodium hydroxide solid. patsnap.comgoogle.com
In the second step, the isolated rhodium hydroxide solid is reacted with glacial acetic acid. The stoichiometry of the glacial acetic acid is typically 1 to 5 times the molar amount of the rhodium hydroxide. This mixture is stirred and heated at temperatures between 50-100°C for 2-4 hours. patsnap.comgoogle.com After the reaction, the mixture is filtered, and the filtrate is concentrated to dryness and subsequently dried to yield the trinuclear rhodium(III) acetate product as a red-brown powder. google.com This method is noted for its high yield and purity. google.com
An alternative, though less efficient, reported method involves the oxidation of rhodium(II) acetate dimer using ozone in an acetic acid solution to yield the trinuclear rhodium(III) acetate. However, this method suffers from low yields, reported to be only 32%. patsnap.com
Coordination Environment and Ligand Exchange Processes in Solution
The coordination environment of rhodium(III) acetate complexes in solution is dynamic and susceptible to ligand exchange processes. In rhodium(II) acetate dimers, which are precursors to some Rh(III) species, the acetate ligands are labile and can be substituted by other carboxylates, such as triphenylacetate. This lability is a key feature that allows for the synthesis of tailored rhodium catalysts.
For trinuclear rhodium(III) clusters of the type [Rh₃(μ₃-O)(μ-O₂CR)₆(OH₂)₃]⁺, the terminal water molecules are subject to exchange with other solvent molecules. The rate of this water substitution is significantly influenced by the inductive effects of the R group on the bridging carboxylate ligands. acs.org Studies have shown that by varying the R group, the water substitution rates can span nearly three orders of magnitude. acs.org
In more complex systems, such as those involving orthometalated rhodium(II) compounds, stepwise exchange of acetate groups with other carboxylates like trifluoroacetate (B77799) has been observed in solution. rsc.orgrsc.org The exchange process can be differentiated between acetate groups that are trans or cis to the metalated phosphine ligand. The trans acetate group and the axial acetic acid molecules undergo a fast exchange, while the exchange of the cis acetate groups occurs in a slower, subsequent step. rsc.orgrsc.orgacs.org The rate of this exchange is dependent on the concentration of the incoming acid. rsc.orgrsc.org These observations highlight the intricate relationship between the ligand's position in the coordination sphere and its lability.
Solution Equilibria and Speciation of Rhodium(III) Acetate Complexes
The speciation of rhodium(III) in aqueous solution is highly dependent on the presence and concentration of coordinating anions, such as chloride. mdpi.com In chloride media, a range of rhodium(III) chloro-complexes can exist, from the cationic hexaaquarhodate, [Rh(H₂O)₆]³⁺, to the anionic hexachlororhodate, [RhCl₆]³⁻. mdpi.com The dominant species in solution is not only governed by the chloride concentration but also by the ligand-to-metal ratio. mdpi.com At high hydrochloric acid concentrations, [RhCl₅(H₂O)]²⁻ and [RhCl₆]³⁻ are the predominant species. mdpi.com
For rhodium(III) complexes with polydentate ligands like ethylenediamine-N,N,N'-triacetate (ed3a), complex formation equilibria are established in solution. rsc.orgrsc.org Potentiometric and spectrophotometric titrations are employed to determine the conditional stability constants of these complexes. rsc.orgrsc.org The distribution of various protonated and complexed species is a function of the solution's pH. rsc.org For instance, with the ed3a³⁻ ligand, the fully deprotonated species exists at pH values above 7, while various protonated forms are present in the pH range of 2 to 12. rsc.org The formation of different geometric isomers, such as cis-equatorial and trans-equatorial, is also a possibility for octahedral complexes with pentadentate ligands. rsc.org
In systems involving palladium(II) acetate, which shares some characteristics with rhodium acetate chemistry, π-complex equilibria with olefins in acetic acid containing sodium acetate have been studied. cdnsciencepub.com These studies reveal the formation of multiple π-complexes, with the equilibria being influenced by the solution composition. cdnsciencepub.com
Advanced Spectroscopic Characterization in Solution-Phase Rhodium(III) Acetate Research
A variety of advanced spectroscopic techniques are indispensable for the characterization of rhodium(III) acetate complexes in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure and dynamics of these complexes. ¹H NMR spectroscopy is used to monitor the hydrolysis of rhodium complexes and to study ligand exchange reactions. d-nb.info For example, the stepwise exchange of acetate groups with deuterated acetic acid can be followed by ¹H NMR. acs.orgacs.org ¹³C NMR is also employed, with characteristic signals for the carboxylate carbons of the acetate ligands. mdpi.com Furthermore, ¹⁰³Rh NMR spectroscopy, despite its challenges, provides direct insight into the electronic environment of the rhodium center. acs.orgacs.org The chemical shifts in ¹⁰³Rh NMR can span a wide range and are sensitive to the nature of the coordinated ligands. acs.orgacs.org
UV-Visible (UV-Vis) Spectroscopy is routinely used to study the electronic transitions in rhodium(III) complexes and to monitor reaction kinetics. d-nb.infomdpi.com The absorption spectra of rhodium(III) complexes are influenced by the coordinated ligands, with shifts in the absorption maxima providing information about the ligand field strength. rsc.orgrsc.org For instance, the electronic absorption spectra of [Rh(ed3a)(OH₂)] and [Rh(ed3a)Cl]⁻ show distinct differences due to the different sixth ligand. researchgate.net Time-dependent UV-Vis spectroscopy is valuable for studying the stability of complexes in solution and their reactions with other species. d-nb.info
Infrared (IR) Spectroscopy provides information about the vibrational modes of the acetate ligands. The disappearance of the ν(C=O) band characteristic of the starting acetate and the appearance of a new band corresponding to the substituted carboxylate can be used to monitor ligand exchange reactions.
Mass Spectrometry (MS) , particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), is used to confirm the molecular weight and composition of the rhodium complexes. d-nb.infouni-konstanz.de
Table 2: Spectroscopic Data for Rhodium(III) Acetate and Related Complexes
| Technique | Complex/System | Observed Feature | Interpretation | Reference |
| ¹H NMR | [Rh₂(O₂CMe)₃{(C₆H₄)PPh₂}]·2MeCO₂H in CDCl₃–CF₃CO₂H | Stepwise disappearance and appearance of acetate and trifluoroacetate signals | Ligand exchange kinetics | rsc.orgrsc.org |
| ¹H NMR | Na[Rh(ed3a)Cl]·H₂O | Singlet at 3.99 ppm, two AB signals (4.08–3.38 ppm) | Acetate and ethylene group protons | rsc.orgrsc.org |
| ¹⁰³Rh NMR | [Rh₃(μ₃-O)(μ-O₂CR)₆(OH₂)₃]⁺ | Chemical shifts from 9406 to 9620 ppm | Sensitivity to inductive effects of R groups | acs.org |
| UV-Vis | [Rh(ed3a)(OH₂)] vs. [Rh(ed3a)Cl]⁻ | Shift in absorption maxima | Difference in ligand field strength | rsc.orgrsc.orgresearchgate.net |
| IR | Rhodium(II) acetate dimer with triphenylacetic acid | Disappearance of ν(C=O) at 1650 cm⁻¹, emergence at 1720 cm⁻¹ | Ligand exchange from acetate to triphenylacetate | |
| MS-ESI⁺ | Trinuclear rhodium(III) acetate | m/z: 733 ([M–CH₃COO]⁺) | Confirmation of trinuclear structure | google.com |
Overview of Catalytic Paradigms in Rhodium(III) Chemistry
Rhodium(III) catalysts, particularly those derived from rhodium(III) acetate, are versatile tools in organic chemistry, primarily known for their ability to mediate C-H bond functionalization. researchgate.netwhiterose.ac.uk These reactions often proceed through a directed C-H activation mechanism, where a directing group on the substrate coordinates to the rhodium center, positioning it for the selective cleavage of a specific C-H bond. researchgate.netnih.gov This initial C-H activation event forms a rhodacycle intermediate, which is a cornerstone of Rh(III) catalysis. nih.govrsc.org
The catalytic cycle is often initiated by the in-situ formation of a catalytically active species from a rhodium(III) precatalyst, such as [Cp*RhCl2]2, in the presence of an additive like silver hexafluoroantimonate (AgSbF6) or a carboxylate salt. nih.govrsc.org Once the rhodacycle is formed, it can undergo various transformations, including insertion of unsaturated partners like alkynes or alkenes, leading to the formation of new C-C or C-heteroatom bonds. whiterose.ac.uknih.govrsc.org The reaction pathways can be broadly categorized, including oxidative annulations, direct arylations, and redox-neutral couplings. rsc.orgmdpi.com For instance, in oxidative annulations, an external oxidant is often required to regenerate the Rh(III) catalyst from a Rh(I) species formed during the reductive elimination step. rsc.orgnih.gov In contrast, redox-neutral processes often involve an internal oxidant within the substrate itself. mdpi.comnih.gov
Oxidation State Cycling and Redox Mechanisms in Rhodium(III) Catalysis
A key feature of rhodium(III) catalysis is the ability of the rhodium center to cycle through different oxidation states, most commonly between Rh(III) and Rh(I). nih.govsioc-journal.cn A typical catalytic cycle begins with the Rh(III) precatalyst, which undergoes C-H activation to form a Rh(III) metallacycle. rsc.org Subsequent migratory insertion of an alkyne or alkene into the Rh-C bond is followed by reductive elimination, which forms the final product and a Rh(I) species. rsc.org This Rh(I) intermediate is then re-oxidized to the active Rh(III) catalyst to complete the cycle. rsc.orgnih.gov
In some cases, a Rh(III)/Rh(V) catalytic cycle has been proposed and computationally explored. nih.govacs.orgresearchgate.net This pathway is often invoked in reactions involving internal oxidants. nih.govacs.org For example, in the reaction of N-phenoxyacetamides with alkynes, density functional theory (DFT) calculations have shown that a Rh(III)-Rh(V)-Rh(III) cycle can be operative. nih.gov The N-O bond of the directing group can oxidatively add to the Rh(III) center to form a Rh(V)-nitrenoid intermediate. acs.orgacs.org This high-valent species can then undergo reductive elimination to form the product and regenerate the Rh(III) catalyst. The operation of either a Rh(III)/Rh(I) or a Rh(III)/Rh(V) cycle can be influenced by the nature of the substrates, ligands, and reaction conditions. nih.gov
Role of Ligand Environment and Stereoelectronic Effects
The ligand environment around the rhodium center plays a paramount role in determining the reactivity, selectivity, and efficiency of the catalytic process. rsc.orgrsc.org The electronic and steric properties of the ligands, often referred to as stereoelectronic effects, can profoundly influence every step of the catalytic cycle. rsc.orgnih.govacs.org
Impact of Ancillary Ligands on Reactivity and Selectivity
Ancillary ligands, those not directly involved in the bond-breaking and bond-forming events but coordinated to the metal center, can significantly tune the catalyst's performance. rsc.orgrsc.org For instance, in rhodium-catalyzed hydroformylation, the electronic properties of phosphine ligands have been shown to have a more significant impact on regioselectivity than their steric properties. rsc.orgresearchgate.net Electron-withdrawing ligands can enhance enantioselectivity in some cases. rsc.org
The cyclopentadienyl (B1206354) (Cp) ligand and its derivatives (Cp*) are ubiquitous in rhodium(III) catalysis. acs.orgnih.gov Subtle modifications to the Cp ligand can lead to dramatic differences in reactivity and selectivity. nih.gov For example, the use of a more sterically demanding Cp ligand can alter the regioselectivity of alkyne insertion. rsc.org The steric bulk of the ligand can force the substrate to adopt a specific orientation, thereby controlling the outcome of the reaction. rsc.org Computational studies have been instrumental in rationalizing these ligand-controlled regioconvergent pathways. epfl.ch
Chiral Ligand Design for Enantioselective Catalysis
The development of chiral ligands has been a major focus in rhodium(III) catalysis to achieve enantioselective transformations. nih.govacs.org Chiral cyclopentadienyl (Cp) ligands have emerged as a powerful tool for inducing asymmetry in C-H functionalization reactions. nih.govacs.orgwiley.com These ligands create a chiral pocket around the rhodium center, which can effectively control the facial selectivity of the incoming substrate. nih.govacs.org
The design of these chiral ligands often involves creating a well-defined and tunable steric environment. nih.govacs.org For example, chiral Cp ligands have been successfully employed in the enantioselective allylation of benzamides. nih.govacs.org The development of conformationally defined, electron-rich, and P-chiral bisphosphorus ligands has also led to high enantioselectivities and turnover numbers in asymmetric hydrogenations. nih.govresearchgate.net The success of these chiral ligands demonstrates the principle that by carefully designing the ligand architecture, one can effectively transmit stereochemical information from the ligand to the catalytic active site.
Computational and Theoretical Approaches to Catalytic Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of rhodium(III)-catalyzed reactions. acs.orgnih.govacs.org These theoretical approaches provide detailed insights into reaction pathways, transition state structures, and the factors governing selectivity, which are often difficult to obtain through experimental means alone. epfl.chacs.org
Density Functional Theory (DFT) Studies of Reaction Pathways
DFT calculations have been extensively used to map out the potential energy surfaces of various rhodium(III)-catalyzed reactions. acs.orgnih.govresearchgate.netrsc.org These studies have been crucial in distinguishing between different proposed mechanisms, such as the Rh(III)/Rh(I) versus the Rh(III)/Rh(V) catalytic cycles. nih.govacs.orgresearchgate.net For instance, DFT calculations have provided evidence for the formation of Rh(V)-nitrenoid intermediates in reactions involving internal oxidants. nih.govacs.orgnih.govresearchgate.net
Furthermore, DFT studies have been instrumental in understanding the origins of regioselectivity and chemoselectivity. rsc.org By analyzing the energies of different transition states, researchers can predict and rationalize the observed product distributions. For example, in the oxidative cyclization of chalcones, DFT calculations revealed that the regioselectivity of alkyne insertion is controlled by steric factors, while the chemoselectivity between Rh-C and Rh-O bond formation is governed by a combination of steric and electronic effects. rsc.org DFT has also been used to investigate the role of additives and solvents in the catalytic system. researchgate.net
Interactive Data Table: Key Findings from DFT Studies on Rh(III) Catalysis
| Reaction Type | Key Mechanistic Insight from DFT | Finding | Reference(s) |
| C-H Activation of N-Phenoxyacetamide | Role of Substrate on Reaction Pathway | The pathway for cyclopropene (B1174273) substrates involves a Rh(V) nitrene, while the Rh(III) state is maintained for alkyne substrates. acs.orgnih.govresearchgate.net | acs.orgnih.govresearchgate.net |
| Oxidative Cyclization of Chalcones | Origin of Selectivity | Regioselectivity of alkyne insertion is sterically controlled; chemoselectivity is influenced by both steric and electronic effects. rsc.org | rsc.org |
| C-H Functionalization of Benzamides | Redox-Neutral Pathway | A redox-neutral process without the involvement of Rh(V) nitrenoid species was identified for hydroarylation. acs.org | acs.org |
| Annulation of Arenes and 1,3-Enynes | Stereodetermining Step | An SN2'-type external attack by a nitrogen nucleophile on a Rh(III) η4-ene-allyl species is the stereodetermining step. bohrium.com | bohrium.com |
| Reactions of Unsaturated Oximes and Alkenes | Favorable Catalytic Cycle | The Rh(III)/Rh(V)/Rh(I) catalytic cycle is more favorable than the Rh(III)/Rh(I)/Rh(III) cycle. acs.orgresearchgate.net | acs.orgresearchgate.net |
Molecular Dynamics Simulations of Catalytic Intermediates
Molecular dynamics (MD) simulations, particularly ab initio molecular dynamics (AIMD), have become an indispensable tool for elucidating the complex behavior of catalytic intermediates in rhodium-catalyzed reactions. Unlike static quantum chemical calculations that focus on stationary points on a potential energy surface, MD simulations model the real-time evolution of a molecular system, providing insights into the dynamic fluxionality and reactivity of transient species. soton.ac.uk
AIMD simulations of dirhodium carbene intermediates, for instance, have revealed that these key species are not rigid structures but are highly dynamic. acs.orgresearchgate.net These simulations can uncover unusual reaction pathways and intermediates, such as the formation of spirononatriene and metal-stabilized 9-barbaralyl cation structures, which might be overlooked in traditional mechanistic explorations. acs.orgchemrxiv.org By simulating the trajectories of atoms over time, researchers can observe bond-forming and bond-breaking events as they occur, offering a more complete picture of the reaction mechanism. researchgate.net
Furthermore, MD simulations are crucial for understanding the role of the solvent and ligand architecture in catalysis. The dynamic interactions between the catalytic intermediate, the solvent molecules, and the acetate or other carboxylate ligands can significantly influence the reaction's outcome. Simulations can model these explicit interactions, helping to explain observed selectivities. For example, quasi-classical molecular dynamics simulations have been used to assess how a rhodium catalyst can steer a reaction down an unintended pathway following an initial transition state, leading to fragmentation products. researchgate.net This dynamic approach is essential for a comprehensive understanding of how the catalyst environment dictates the fate of reactive intermediates.
Conformational Analysis and Energy Landscapes of Active Species
The catalytic efficiency and selectivity of rhodium acetate complexes are profoundly influenced by their three-dimensional structure and the relative energies of their various conformations. Conformational analysis, coupled with the mapping of energy landscapes, provides a foundational understanding of how the catalyst's structure translates into its function.
Computational methods, predominantly Density Functional Theory (DFT), are employed to explore the potential energy surface of the catalytic system. amazonaws.comresearchgate.netsemanticscholar.org This exploration reveals the different possible conformations (isomers) of the active catalyst and its intermediates, along with the transition states that connect them. The result is an energy landscape, a map that details the energetic costs and thermodynamic stabilities of all relevant species along a reaction pathway. rsc.org
A key finding from these analyses is that the active species in rhodium catalysis can adopt multiple conformations, and the reaction may proceed through more than one of these. For instance, in reactions involving chiral dirhodium carboxamidate catalysts, the ligands can adopt various "up" or "down" configurations, leading to a complex conformational landscape that ultimately determines the enantioselectivity of the reaction. escholarship.org The substrate itself can induce conformational changes in the catalyst, leading to a more diverse conformer landscape than what would be predicted from the precatalyst structure alone. nih.gov
The energy landscape for a catalytic cycle, such as C-H amination or cyclopropanation, delineates the entire reaction pathway, from the initial binding of the substrate to the final product release. amazonaws.comsemanticscholar.orgwiley.com By calculating the free energy of each intermediate and transition state, a complete energy profile can be constructed. These profiles reveal the rate-determining step of the reaction—the step with the highest activation energy barrier—and provide a rationale for the observed reaction rates and selectivities. amazonaws.comrsc.org For example, DFT studies on rhodium-catalyzed C-H amination have shown that the C-H insertion step is often rate-limiting, rather than the initial formation of the rhodium-nitrene species. semanticscholar.orgresearchgate.net
The following tables present representative data from computational studies, illustrating the structural parameters of intermediates and the energetic profiles of catalytic reactions.
Table 1: Computed Geometrical Parameters for a Rhodium-π-allyl Intermediate
| Parameter | Bond Length (Å) |
| Rh-C(allyl) | 2.20 - 2.35 |
| Rh-O(acetate) | 2.05 - 2.15 |
| C-C(allyl) | 1.40 - 1.42 |
Data synthesized from representative computational studies on rhodium-catalyzed allylic amination. amazonaws.com
Table 2: Calculated Free Energy Profile for Rhodium-Catalyzed C-H Amination
| Species / State | Relative Free Energy (kcal/mol) |
| Reactants (Substrate + Catalyst) | 0.0 |
| Rh-Nitrene Intermediate | +5.0 to +10.0 |
| C-H Insertion Transition State | +20.0 to +27.0 |
| Product Complex | -15.0 to -25.0 |
Values are illustrative and represent a general range found in DFT studies of rhodium-catalyzed C-H amination reactions. amazonaws.comsemanticscholar.org
Table 3: Calculated Activation Barriers for Competing Elimination Pathways
| Reaction Pathway | Activation Barrier (ΔG‡, kcal/mol) |
| β-Hydride Elimination | 12.5 |
| β-Fluoride Elimination | > 15.0 |
Data from a DFT study on competitive elimination reactions in a rhodium(I) system, highlighting the kinetic preference for β-hydride elimination. rsc.org
Advanced Catalytic Applications of Rhodium Iii Acetate Solutions
C-H Activation and Functionalization Reactions
Rhodium(III) acetate (B1210297) has emerged as a pivotal catalyst in the field of C-H activation, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. This approach offers a more atom- and step-economical route to complex molecules compared to traditional synthetic methods that often require pre-functionalized starting materials. snnu.edu.cn The high reactivity and selectivity of Rh(III) catalysts, often used in conjunction with a directing group, have facilitated a wide array of chemical transformations. researchgate.net
Directed C-H Activation Strategies
Directed C-H activation is a powerful strategy that utilizes a coordinating functional group within the substrate to guide the metal catalyst to a specific C-H bond, typically at the ortho position. This chelation-assisted mechanism enhances the effective concentration of the catalyst near the target bond, leading to the formation of a stable rhodacycle intermediate. snnu.edu.cnacs.org This intermediate is central to the subsequent functionalization step.
A variety of functional groups can serve as effective directing groups in rhodium(III)-catalyzed reactions. These include, but are not limited to, carboxylic acids, amides, pyridines, ketoximes, and N-heterocyclic carbenes (NHCs). acs.orgnih.govresearchgate.net For instance, carboxylic acids have been successfully employed to direct intramolecular Heck-type reactions, leading to the synthesis of complex dihydrobenzofurans and other bicyclic systems. nih.gov Similarly, the amide group in N-arylamides can direct the catalyst to facilitate the synthesis of dihydrocarbazole derivatives. acs.orgresearchgate.net The choice of directing group is crucial as it can influence the reactivity and selectivity of the transformation. researchgate.net Some directing groups are not only easily installed and functionalizable but can also be "traceless," meaning they can be removed after the desired transformation. nih.gov
The general mechanism for directed C-H activation begins with the coordination of the directing group to the Rh(III) center. This is followed by the cleavage of the C-H bond to form a five- or six-membered metallacyclic intermediate. snnu.edu.cnacs.org This rhodacycle then reacts with a coupling partner, such as an alkene or alkyne, via migratory insertion. The final product is released through reductive elimination or other pathways, regenerating the active Rh(III) catalyst, often with the aid of an oxidant like copper(II) acetate. acs.orgnih.gov
Table 1: Examples of Directing Groups in Rh(III)-Catalyzed C-H Activation
| Directing Group | Substrate Type | Product Type | Reference |
| Carboxylic Acid | Benzoic Acids | Dihydrobenzofurans | nih.gov |
| Amide | N-Arylacetamides | Dihydrocarbazoles | acs.orgresearchgate.net |
| Pyridine | 2-Arylpyridines | Annulated Products | acs.org |
| Ketoxime | α,β-Unsaturated Ketoximes | Pyridines | nih.gov |
| N-Heterocyclic Carbene (NHC) | Imidazolium Salts | Imidazo[1,2-a]pyridinium Architectures | researchgate.net |
Undirected C-H Functionalization Modalities
While directed C-H activation offers excellent control over regioselectivity, the necessity of a directing group can limit the scope of substrates and add extra synthetic steps. Consequently, the development of undirected C-H functionalization, which can activate C-H bonds in simple arenes without a guiding group, is a significant area of research. researchgate.net Rhodium catalysts have shown promise in this challenging field, although it has seen less progress compared to directed approaches. researchgate.net
One of the key challenges in undirected C-H activation is achieving selectivity, as multiple C-H bonds of similar reactivity are often present in a simple aromatic substrate. Another challenge is that the arene is often required in large excess. However, recent advancements have led to the development of catalyst systems that can perform these transformations with the arene as the limiting reagent. researchgate.net For example, a bimetallic Rh(II) catalyst system has been reported for the C-H alkenylation of simple arenes, where the arene is used at just one equivalent. researchgate.net
A proposed mechanism for the undirected oxidative coupling of benzene (B151609) with ethylene (B1197577) involves the direct rhodation of benzene by a Rh(III) catalyst to form a Rh(III)-phenyl species. This is followed by the insertion of ethylene and subsequent β-hydride elimination to yield styrene (B11656) and a Rh(III) hydride. The active catalyst is then regenerated by a copper(II) oxidant. snnu.edu.cn
Intermolecular and Intramolecular C-H Transformations
Rhodium(III) acetate-catalyzed C-H activation can be applied to both intermolecular and intramolecular reactions, leading to a diverse range of molecular architectures.
Intermolecular transformations involve the coupling of two separate molecules, typically an arene with an unsaturated partner like an alkene or alkyne. snnu.edu.cn For instance, Rh(III) catalysis enables the oxidative olefination of arylacetamides with activated alkenes, where atmospheric oxygen can serve as the terminal oxidant. rsc.org Another example is the annulation of indoles with terminal alkynes to construct carbazole (B46965) frameworks. researchgate.net These reactions are highly valuable for rapidly building molecular complexity from simple, readily available starting materials.
Intramolecular transformations , on the other hand, involve the formation of a new ring within a single molecule. These cyclization reactions are powerful tools for the synthesis of various heterocyclic and carbocyclic systems. nih.govresearchgate.netresearchgate.net A notable example is the Rh(III)-catalyzed intramolecular Heck-type reaction directed by a carboxylic acid group, which provides access to dihydrobenzofurans and dihydrobenzopyrans. nih.gov Similarly, alkyne-tethered indoles can undergo intramolecular C-H functionalization to synthesize substituted isocanthines. researchgate.net The efficiency of these intramolecular reactions is often enhanced by the proximity of the reacting C-H bond and the unsaturated tether.
Table 2: Comparison of Intermolecular and Intramolecular C-H Transformations
| Transformation Type | Description | Example Reaction | Product | Reference |
| Intermolecular | Coupling of two distinct molecules. | Arylacetamide + Acrylate | Olefinated Arylacetamide | rsc.org |
| Intermolecular | Annulation of two different reactants. | Indole + Terminal Alkyne | Carbazole | researchgate.net |
| Intramolecular | Cyclization within a single molecule. | Alkene-tethered Benzoic Acid | Dihydrobenzofuran | nih.gov |
| Intramolecular | Annulation within a tethered system. | Alkyne-tethered Indole | Isocanthine | researchgate.net |
Hydroformylation Reactions
Hydroformylation, also known as the oxo process, is a large-scale industrial process that converts alkenes, carbon monoxide (CO), and hydrogen (H₂) into aldehydes. illinois.edu This reaction is of immense importance as aldehydes are versatile intermediates in the synthesis of a wide range of bulk and fine chemicals. While cobalt was the initial metal of choice, rhodium catalysts have become more prevalent due to their higher activity under milder reaction conditions. illinois.edu
Homogeneous Hydroformylation with Rhodium(III) Acetate
Rhodium(III) acetate solution serves as a precursor for catalytically active species in homogeneous hydroformylation reactions. matthey.com In solution, Rh(III) acetate can be reduced in situ under hydroformylation conditions (presence of H₂ and CO) to form the active Rh(I) catalytic species. It is often used in conjunction with ligands, such as phosphines or phosphites, which play a crucial role in modulating the catalyst's activity and selectivity. matthey.comwiley-vch.de For example, triphenylphosphine (B44618) is a common ligand used with rhodium acetate precursors. matthey.com
The choice of ligand is critical for controlling the ratio of linear to branched aldehyde products (regioselectivity), which is a key consideration in many applications. illinois.edu For instance, the hydroformylation of 1-octene (B94956) using a rhodium complex can yield a mixture of nonanal (B32974) (linear) and 2-methyloctanal (B1594714) (branched). The product distribution can be tuned by the ligand structure. rsc.org While Rh(III) salts can be used to generate active catalysts, they have sometimes been found to be less active and to promote more isomerization of the starting olefin compared to catalysts generated from Rh(I) precursors. wiley-vch.de
Mechanistic Investigations of Hydroformylation Catalytic Cycles
The generally accepted mechanism for rhodium-catalyzed hydroformylation was first proposed by Heck and Breslow and later refined for rhodium systems. illinois.edu The catalytic cycle is understood to involve Rh(I) and Rh(III) intermediates.
The key steps in the catalytic cycle are as follows:
Catalyst Activation: The Rh(III) precursor is reduced to a coordinatively unsaturated Rh(I) hydride species, often formulated as HRh(CO)nL m (where L is a ligand). illinois.eduresearchgate.net
Olefin Coordination: The alkene substrate coordinates to the rhodium center. illinois.edu
Migratory Insertion: The coordinated alkene inserts into the rhodium-hydride bond, forming a rhodium-alkyl intermediate. This step determines the regioselectivity of the reaction (linear vs. branched alkyl). illinois.eduresearchgate.net
CO Coordination: A molecule of carbon monoxide coordinates to the rhodium-alkyl complex. illinois.edu
Acyl Formation: The alkyl group migrates to a coordinated CO ligand, forming a rhodium-acyl complex. illinois.edu
Oxidative Addition: Hydrogen (H₂) adds to the rhodium-acyl complex, forming a Rh(III) dihydrido acyl intermediate. mpg.de
Reductive Elimination: The aldehyde product is eliminated, regenerating the active Rh(I) hydride catalyst, which can then enter a new catalytic cycle. illinois.edu
Table 3: Key Intermediates in the Rh-Catalyzed Hydroformylation Cycle
| Intermediate Species | Description | Role in Cycle | Reference |
| HRh(CO)nLm | Rhodium(I) Hydride Carbonyl | Active catalyst, reacts with alkene | illinois.eduresearchgate.net |
| (Alkyl)Rh(CO)nLm | Rhodium(I) Alkyl | Formed after alkene insertion | illinois.eduresearchgate.net |
| (Acyl)Rh(CO)nLm | Rhodium(I) Acyl | Formed after CO insertion | illinois.edumpg.de |
| (Acyl)Rh(H)₂(CO)nLm | Rhodium(III) Dihydrido Acyl | Formed after H₂ oxidative addition | mpg.de |
Ligand-Free and Modified Rhodium Catalytic Systems in Hydroformylation
Hydroformylation, or oxo synthesis, is a crucial industrial process for producing aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). While rhodium complexes with phosphine (B1218219) or phosphite (B83602) ligands are common catalysts, there is growing interest in ligand-free and modified rhodium systems to enhance catalyst performance and simplify separation. utwente.nlmatthey.com
Rhodium(III) acetate can serve as a precursor for catalytically active species in hydroformylation. matthey.comgoogle.com In some systems, the rhodium compound is used without additional complex-forming ligands like phosphines. google.com The active catalyst is formed in situ under the high-pressure and high-temperature conditions of the hydroformylation reaction in the presence of carbon monoxide and hydrogen. google.com
Modified rhodium catalyst systems often employ bulky phosphite or diphosphite ligands to improve reaction rates and regioselectivity. acs.orgrsc.orgacs.org For instance, rhodium catalysts modified with bulky diphosphites exhibit high rates and excellent selectivity for the linear aldehyde in the hydroformylation of oct-1-ene. acs.org The steric bulk of these ligands is thought to favor the formation of the less sterically hindered linear product. acs.org The kinetics of these reactions can be complex, with the rate-limiting step potentially shifting depending on the reaction conditions and substrate. acs.org For example, in some diphosphite-modified systems, the reaction of the rhodium acyl complex with hydrogen is the rate-limiting step. acs.org
The use of supercritical carbon dioxide as a solvent for hydroformylation with modified rhodium catalysts has also been explored, showing promising results with high turnover frequencies. utwente.nlrsc.org
Table 1: Effect of Ligands on Rhodium-Catalyzed Hydroformylation of Oct-1-ene
| Ligand | Average Rate (mol (mol of Rh)⁻¹ h⁻¹) | Normal/Branched Ratio | Isomerization (%) |
|---|---|---|---|
| Diphosphite 1 | ~2500 | - | 23 |
| Diphosphites 2-4 | ~2500 | - | 0 |
| Diphosphite 5 | ~2500 | 48 | - |
Data sourced from studies on bulky diphosphite-modified rhodium catalysts. acs.org
Carbene and Nitrene Transfer Chemistry
Rhodium(III) acetate is a cornerstone catalyst in the field of carbene and nitrene transfer chemistry, enabling a wide array of powerful synthetic transformations. These reactions typically involve the decomposition of diazo compounds or their surrogates to generate highly reactive rhodium carbenoid or nitrenoid intermediates. rsc.orgthieme-connect.comnih.gov
Rhodium carbenoids are transient species generated from the reaction of diazo compounds with rhodium catalysts, most notably dirhodium(II) carboxylates which can be formed from rhodium(III) acetate precursors. researchgate.netwikipedia.org The mechanism involves the initial attack of the diazo compound on the rhodium center, followed by the rate-limiting extrusion of dinitrogen gas to form the rhodium-carbene intermediate. wikipedia.orgacs.org Kinetic isotope effect studies support this mechanism, indicating significant C-N bond fission in the transition state. acs.org
The electrophilicity of the rhodium carbenoid, which is influenced by the ligands on the rhodium catalyst, plays a crucial role in determining the subsequent reaction pathway. thieme-connect.com Rhodium carbenoids derived from α-alkyl-α-diazoesters have historically been challenging to use in intermolecular reactions due to their tendency to undergo β-hydride elimination. nih.govnih.gov However, the use of sterically demanding carboxylate ligands and low reaction temperatures can suppress this side reaction. nih.gov
Rhodium carbenoids are highly effective at inserting into a variety of X-H bonds, forming new C-X bonds in a single step. This includes insertion into C-H, N-H, O-H, S-H, and Si-H bonds. thieme-connect.comnih.govillinois.edu
C-H Insertion: Intramolecular C-H insertion reactions are particularly powerful for the synthesis of cyclic compounds. illinois.edu The regioselectivity of these insertions can be controlled by the electronic and steric properties of both the substrate and the rhodium catalyst. thieme-connect.commdpi.com Computational studies suggest a concerted, nonsynchronous three-center transition state for C-H insertion. illinois.edu
N-H, O-H, S-H, and Si-H Insertions: These reactions provide direct routes to amines, ethers, thioethers, and silanes, respectively. Rhodium-catalyzed O-H insertion is a key step in the synthesis of spirocyclic butenolides. rsc.org Similarly, rhodium-catalyzed Si-H insertion of α-diazoesters offers efficient access to chiral α-silyl esters. researchgate.net
Rhodium nitrenes, generated from precursors like N-tosyloxycarbamates, also undergo efficient intramolecular C-H insertion reactions to form oxazolidinones with high stereospecificity. acs.orgnih.gov
Rhodium carbenoids readily participate in cycloaddition reactions, most notably cyclopropanation and [3+2] cycloadditions involving carbonyl ylides. wikipedia.orgnih.govnih.gov
Cyclopropanation: The reaction of a rhodium carbenoid with an alkene is a highly effective method for synthesizing cyclopropanes. wikipedia.orgnih.gov This reaction is generally stereospecific, with the configuration of the alkene being retained in the product. wikipedia.org The scope of this reaction is broad, encompassing electron-rich, neutral, and even electron-deficient alkenes. wikipedia.orgnih.gov The diastereoselectivity of cyclopropanation can be significantly influenced by the choice of rhodium catalyst and its ligands. nih.gov For example, dirhodium tetra(triphenylacetate) (Rh₂(TPA)₄) has been shown to impart high diastereoselectivity in the cyclopropanation of alkenes with α-alkyl-α-diazoesters. nih.gov
[3+2] Cycloaddition via Carbonyl Ylides: Intramolecular cyclization of a rhodium carbenoid onto a nearby carbonyl oxygen atom generates a carbonyl ylide, which is a 1,3-dipole. nih.govacs.org This transient ylide can be trapped by various dipolarophiles in a [3+2] cycloaddition to form complex polycyclic systems. nih.govacs.orgias.ac.in This tandem cyclization-cycloaddition cascade is a powerful strategy for rapidly building molecular complexity. nih.govrsc.org Both five- and six-membered ring carbonyl ylides can be generated and trapped efficiently. acs.org
Table 2: Representative Rhodium-Catalyzed Cyclopropanation Reactions
| Diazo Compound | Alkene | Catalyst | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Ethyl α-diazopropionate | Styrene | Rh₂(TPA)₄ | 80-100 | 98:2 | - |
| Aryldiazoacetate | Acrylate | Rh₂(S-TCPTAD)₄ | - | - | up to 98 |
| Diacceptor diazo compound | Alkene | Rh₂(S-TCPTTL)₄ | - | high | high |
Data compiled from various studies on rhodium-catalyzed cyclopropanation. nih.govnih.govacs.org
The carbonylation of rhodium carbenes provides a valuable route to highly reactive ketenes. rsc.orghomkat.nlrsc.org This transformation offers a milder alternative to traditional methods of ketene (B1206846) synthesis. rsc.orghomkat.nl The mechanism is believed to involve an outer-sphere attack of carbon monoxide on the carbenoid carbon. rsc.orghomkat.nl The generated ketene can then be trapped in situ with nucleophiles like amines to form amides or participate in [2+2] cycloadditions to yield β-lactams. rsc.orghomkat.nl
Analogously, the reaction of rhodium carbenoids with isocyanides leads to the formation of ketene imines, which are isoelectronic nitrogen analogues of ketenes. rsc.orghomkat.nlrsc.org Rhodium complexes with PNN pincer ligands have been shown to be effective catalysts for both ketene and ketene imine formation from diazo compounds. rsc.orghomkat.nlresearchgate.net Density functional theory (DFT) calculations suggest that the activation of the diazo compound is the rate-determining step in these catalytic cycles. rsc.orghomkat.nl
Carbonylation Reactions
Rhodium(III) acetate is a precursor for catalysts used in various carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule. matthey.comd-nb.infochemimpex.com These reactions are of immense industrial importance for the synthesis of bulk and fine chemicals. d-nb.info
One of the most significant applications is in the carbonylation of methanol (B129727) to produce acetic acid, a process where rhodium-based catalysts have been pivotal. researchgate.netepa.govmdpi.com Although the classic Monsanto process uses rhodium(I) species, rhodium(III) compounds can act as catalyst precursors. mdpi.com The catalytic cycle involves the oxidative addition of methyl iodide to the rhodium center, followed by migratory insertion of carbon monoxide and subsequent reductive elimination. mdpi.com
Rhodium catalysts are also effective in the reductive carbonylation of aryl iodides to arylaldehydes using syngas. d-nb.infobeilstein-journals.org A system composed of RhCl₃·3H₂O, triphenylphosphine (PPh₃), and a base can efficiently catalyze this transformation under relatively mild conditions. d-nb.info The proposed mechanism involves the formation of an active Rh(I) species, which then participates in the catalytic cycle of oxidative addition, CO insertion, and hydrogenolysis. d-nb.info
Furthermore, rhodium-catalyzed oxidative carbonylation of C-H bonds in arenes allows for the direct synthesis of aryl esters from arenes, carbon monoxide, and alcohols. nih.gov This methodology exhibits broad substrate scope and high regioselectivity, providing a powerful tool for the functionalization of aromatic compounds. nih.gov
Table 3: List of Compounds
| Compound Name |
|---|
| Acetic acid |
| Acetic anhydride (B1165640) |
| Aldehydes |
| Alkenes |
| Amides |
| Amines |
| Aryl esters |
| Aryl iodides |
| Arylaldehydes |
| Carbon monoxide |
| Carbonyl ylides |
| Diazo compounds |
| Dirhodium tetra(triphenylacetate) (Rh₂(TPA)₄) |
| Ethers |
| Ethyl α-diazopropionate |
| Hydrogen |
| Isocyanides |
| Ketene imines |
| Ketenes |
| Methyl iodide |
| Methanol |
| N-tosyloxycarbamates |
| Oct-1-ene |
| Oxazolidinones |
| PNN pincer ligands |
| Rhodium(III) acetate |
| Silanes |
| Spirocyclic butenolides |
| Syngas |
| Thioethers |
Methanol Carbonylation Pathways
The catalytic cycle, often referred to as the Forster mechanism, involves the oxidative addition of methyl iodide to a Rh(I) species, [Rh(CO)₂I₂]⁻, to form a Rh(III) acetyl intermediate, [Rh(COMe)(CO)₂I₃]⁻. The cycle is completed by reductive elimination of acetyl iodide, which is then hydrolyzed to acetic acid, regenerating the Rh(I) catalyst. ijcce.ac.irijche.com The concentration of water plays a critical role; it is essential for the hydrolysis step and for maintaining catalyst stability, preventing the precipitation of rhodium iodide. ijche.com However, high water content can lead to the undesired water-gas shift reaction. ijche.com
Table 1: Comparison of Industrial Methanol Carbonylation Processes
| Process | Catalyst System | Promoter | Temperature (°C) | Pressure (atm) | Acetic Acid Selectivity | Reference |
|---|---|---|---|---|---|---|
| Monsanto | Rhodium/Iodide | Methyl Iodide | 180–220 | 30–40 | >99% (based on methanol) | ijche.com |
| Celanese | Rhodium/Iodide | Lithium Iodide | 160-200 | 30-60 | High | ijcce.ac.ir |
| Cativa™ | Iridium/Iodide | Ruthenium/Osmium Carbonyls | 190 | 28 (total) | >99% (based on methanol) | sci-hub.se |
This table provides a summary of typical conditions and performance for major industrial acetic acid production methods. The Cativa™ process, while using iridium, is included for comparison as a major advancement in the field.
Reductive Carbonylation Processes
Rhodium(III) catalysts are also effective in reductive carbonylation reactions, where a carbonyl group is introduced, and a subsequent reduction occurs in the same pot. A significant application is the synthesis of aldehydes from aryl halides using syngas (a mixture of CO and H₂).
A highly efficient catalytic system using commercially available RhCl₃·3H₂O with triphenylphosphine (PPh₃) as a ligand has been developed for the reductive carbonylation of various aryl iodides. beilstein-journals.orgnih.gov The reaction proceeds under relatively mild conditions and demonstrates broad substrate scope, affording good to excellent yields of the corresponding arylaldehydes. beilstein-journals.orgnih.gov The process is believed to involve the in situ reduction of the Rh(III) precursor to a Rh(I) species, which then enters the catalytic cycle. beilstein-journals.org Key steps include oxidative addition of the aryl iodide to the Rh(I) center, CO insertion to form an aroyl-rhodium intermediate, and subsequent hydrogenolysis to release the aldehyde and regenerate the catalyst.
Table 2: Rhodium-Catalyzed Reductive Carbonylation of Aryl Iodides
| Aryl Iodide Substrate | Catalyst System | Base | Temp (°C) | Pressure (CO/H₂) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | RhCl₃·3H₂O / PPh₃ | Et₃N | 90 | 5 bar / 5 bar | 97 | nih.gov |
| 4-Iodotoluene | RhCl₃·3H₂O / PPh₃ | Et₃N | 90 | 5 bar / 5 bar | 98 | beilstein-journals.org |
| 4-Iodoanisole | RhCl₃·3H₂O / PPh₃ | Et₃N | 90 | 5 bar / 5 bar | 95 | beilstein-journals.org |
| 4-Iodobromobenzene | RhCl₃·3H₂O / PPh₃ | Et₃N | 90 | 5 bar / 5 bar | 92 | beilstein-journals.org |
Reaction Conditions: Aryl iodide (1 mmol), RhCl₃·3H₂O (2.5 mol%), PPh₃ (10 mol%), Et₃N (1.2 mmol), DMA (2 mL), 12 h. Yields are isolated yields. nih.govbeilstein-journals.org
Hydrogenation and Related Reduction Processes
Rhodium complexes are renowned for their catalytic prowess in hydrogenation reactions. While many systems utilize Rh(I) precursors, Rh(III) species are often key intermediates or can be designed as stable, active catalysts for specific reduction processes, particularly in asymmetric synthesis.
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation, the enantioselective reduction of prochiral substrates, is a powerful tool for synthesizing chiral molecules. Rhodium(III) catalysts, particularly those featuring chiral cyclopentadienyl (B1206354) (Cp*) ligands and diamine ligands, have been successfully developed for the asymmetric transfer hydrogenation (ATH) of ketones. In these reactions, a hydrogen donor like formic acid or isopropanol (B130326) is used instead of molecular hydrogen.
A notable system involves a Rh(III) catalyst with a tethered N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand. liv.ac.uk This catalyst demonstrates high activity and enantioselectivity for the reduction of various ketones in aqueous media, with the reaction rate and selectivity being pH-dependent. liv.ac.uk Functionalized mesoporous silica (B1680970) has also been used to create a bifunctional heterogeneous Rh(III) catalyst that shows excellent activity and enantioselectivity (up to 97% ee) in the ATH of aromatic ketones in water. rsc.org
Table 3: Rh(III)-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst System | H-Source | Solvent | pH | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| [CpRh(TsDPEN)Cl] | HCOONa | Water | 5 | 97 (32h) | 87 | liv.ac.uk |
| [CpRh(TsDPEN)Cl] | HCOONa | Water | 6 | 95 (3h) | 97 | liv.ac.uk |
| [Cp*Rh(TsDPEN)Cl] | HCOONa | Water | 7 | ~100 (0.5h) | 97 | liv.ac.uk |
Conditions for [CpRh(TsDPEN)Cl]: 40°C, Substrate/Catalyst = 100. *FMS = Flower-like Mesoporous Silica.
Dimerization and Oligomerization Reactions
Rhodium catalysts can promote the coupling of small molecules to form dimers or oligomers. These reactions are atom-economical and provide efficient routes to more complex structures from simple building blocks.
Aldehyde Dimerization to Esters
A remarkable application of Rhodium(III) catalysis is the Tishchenko-type dimerization of aldehydes to form esters. A specific rhodium(III) dihydride complex, [(PhBP₃)Rh(H)₂(NCMe)], has been shown to be an exceptionally efficient and selective catalyst for this transformation. csic.es The reaction proceeds rapidly under very mild conditions (room temperature) for a wide range of both aromatic and aliphatic aldehydes, including those that are enolizable. csic.es
The proposed mechanism involves the insertion of an aldehyde into a Rh-H bond to form a rhodium-alkoxide intermediate. A second aldehyde molecule then inserts into the newly formed rhodium-alkoxide bond. Subsequent β-hydride elimination releases the ester product and regenerates the active dihydride catalyst. csic.es This catalytic cycle operates entirely within the Rh(III) oxidation state. csic.es
Table 4: Rh(III)-Catalyzed Dimerization of Aldehydes to Esters
| Aldehyde Substrate | Catalyst Loading (mol%) | Solvent | Time | Conversion/Selectivity | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | 1 | C₆D₆ | 10 min | 100% / Selective to benzyl (B1604629) benzoate (B1203000) | csic.es |
| Cyclohexanecarbaldehyde | 1 | C₆D₆ | < 1 min | 100% / Selective to ester | aub.edu.lb |
The catalyst used is [(PhBP₃)Rh(H)₂(NCMe)]. Reactions were conducted at room temperature.
Allylic C-H Functionalization
Direct functionalization of C-H bonds is a major goal in modern organic synthesis, and Rh(III) catalysts have proven to be powerful tools for activating allylic C(sp³)-H bonds. This approach avoids the need for pre-functionalized substrates, offering a more atom- and step-economical route to valuable allylic compounds.
Rhodium(III) complexes, often featuring a Cp* ligand, can catalyze the direct olefination of arenes with allyl acetates. acs.org In these reactions, a directing group on the arene guides the catalyst to a specific C-H bond. The reaction with the allyl acetate proceeds via a redox-neutral pathway involving C-H activation, migratory insertion of the alkene, and β-acetate elimination to yield the trans-allylated product and regenerate the Rh(III) catalyst. acs.orgnih.gov
Furthermore, Rh(III) catalysis enables allylic C-H amination, where an amine group is installed at an allylic position. snnu.edu.cnnsf.gov These reactions often require an external oxidant. Mechanistic studies suggest that the reaction can proceed through the formation of a Rh(III)-π-allyl intermediate. nsf.gov Oxidatively induced reductive elimination from a Rh(IV) species can form an allylic acetate intermediate, which then undergoes amination catalyzed by a Lewis acid present in the reaction mixture. nsf.gov
Table 5: Rh(III)-Catalyzed Allylic C-H Functionalization
| Substrate | Coupling Partner | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| N,N-diethylbenzamide | Allyl Acetate | Allylic Olefination | 99 | acs.org |
| 2,4-Diarylquinazoline | Allyl Acetate | Allylic Olefination | 95 | nih.gov |
| 4-Phenyl-1-butene | Benzyl Carbamate/Ag₂O | Allylic Amination | 70 | nsf.gov |
Catalyst systems typically involve [CpRhCl₂]₂ or related Rh(III) precursors with additives like AgOAc or other oxidants.*
Allylic C-H Amination Mechanisms
The mechanism of rhodium(III)-catalyzed allylic C-H amination is a sophisticated process that allows for the formation of valuable cyclic amines. researchgate.netrsc.org This transformation proceeds through an "inner-sphere" type mechanism. rsc.org The process is initiated by the chemoselective activation of a C(sp³)–H bond at the allylic position of an ω-unsaturated N-sulfonylamine. researchgate.netrsc.org
Experimental and computational studies, including reaction kinetics, stoichiometric investigations, and Density Functional Theory (DFT) calculations, have provided a detailed understanding of the reaction pathway. researchgate.netamazonaws.comchemrxiv.org The rate-determining step is typically the C-H activation of the allylic substrate. amazonaws.comchemrxiv.org This initial activation leads to the formation of a key intermediate, a Cp*Rh(π-allyl) complex. researchgate.netamazonaws.com
An external oxidant plays a crucial role in the catalytic cycle. researchgate.net Following the formation of the rhodium(π-allyl) intermediate, an oxidatively induced reductive elimination occurs. researchgate.netamazonaws.com This step involves the allyl group and an acetate ligand, ultimately leading to the formation of an allylic acetate intermediate. researchgate.netamazonaws.comnsf.gov The final step of the catalytic cycle involves the amination of this allylic acetate. This can proceed through two viable pathways: a nucleophilic substitution catalyzed by a Lewis acid such as Ag⁺, or an inner-sphere amination catalyzed by the Cp*Rh complex itself. researchgate.netamazonaws.com
The following table provides a summary of the key mechanistic steps and intermediates involved in the Rh(III)-catalyzed allylic C-H amination.
| Step | Description | Key Intermediates |
| 1. C-H Activation | Rate-determining step involving the activation of the allylic C(sp³)–H bond. amazonaws.comchemrxiv.org | Cp*Rh(π-allyl) complex researchgate.netamazonaws.com |
| 2. Oxidation | The Rh(III) center of the intermediate is oxidized. amazonaws.comchemrxiv.org | Rh(IV) species amazonaws.comnsf.gov |
| 3. Reductive Elimination | Oxidatively induced reductive elimination of the allyl group and an acetate ligand. researchgate.netamazonaws.com | Allylic acetate intermediate researchgate.netamazonaws.comnsf.gov |
| 4. Amination | Nucleophilic attack by the amine on the allylic acetate. researchgate.netamazonaws.com | Final cyclic amine product |
Oxidatively Induced Reductive Elimination Pathways
The concept of oxidatively induced reductive elimination is a central feature in many rhodium(III)-catalyzed reactions, including allylic C-H amination and C-H phosphorylation. researchgate.netnih.gov This process involves the formal oxidation of the rhodium(III) center, which in turn promotes the reductive elimination of two ligands to form a new chemical bond.
In the context of allylic C-H amination, quantum mechanical calculations, stoichiometric reactions, and cyclic voltammetry experiments all support this pathway. researchgate.netnsf.gov After the initial C-H activation forms a Cp*Rh(III)(π-allyl) complex, an external oxidant, often a silver salt, facilitates the oxidation of the rhodium center to Rh(IV). amazonaws.comchemrxiv.orgnsf.gov This higher oxidation state is the catalytically competent species for the subsequent reductive elimination. amazonaws.com
DFT calculations have shown that the direct two-electron oxidation to a Rh(V) species is not the favored pathway. amazonaws.com Instead, the one-electron oxidation to a Rh(IV) intermediate is the key step that enables the reductive elimination of the allyl and acetate groups to form an allylic acetate. amazonaws.comnsf.gov During this reductive elimination from the Rh(IV) center, the C-O bond is formed between the allyl group and the oxygen atom of the acetate ligand that is directly coordinated to the rhodium metal. amazonaws.com
This pathway is not limited to C-N bond formation. A similar mechanism is proposed for Rh(III)-catalyzed aryl C-H phosphorylation, where an anodic oxidation-induced reductive elimination leads to the formation of a C-P bond. nih.gov In some systems, the reductive elimination of an anhydride from a rhodium acetyl carboxylate complex has also been observed following the coordination of a carboxylate ligand. whiterose.ac.uk
The table below outlines the general steps of an oxidatively induced reductive elimination pathway in rhodium catalysis.
| Step | Description | Metal Oxidation State Change | Resulting Bond Formation |
| 1. Ligand Coordination | The substrate and the coupling partner (e.g., acetate) are coordinated to the Rh(III) center. | Rh(III) | - |
| 2. Oxidation | An external oxidant or electrochemical potential oxidizes the rhodium center. nsf.govnih.gov | Rh(III) → Rh(IV) amazonaws.comnsf.gov | - |
| 3. Reductive Elimination | The two coupling partners are eliminated from the oxidized rhodium center, forming a new bond. | Rh(IV) → Rh(II) (formally) | C-O, C-P, etc. amazonaws.comnih.gov |
| 4. Catalyst Regeneration | The active Rh(III) catalyst is regenerated to re-enter the catalytic cycle. researchgate.net | Rh(II) → Rh(III) | - |
Reaction Pathways and Intermediate Species
Identification and Characterization of Catalytically Active Rhodium Species
In reactions catalyzed by rhodium(III) acetate (B1210297), the active catalytic species is often a subject of detailed investigation, as the initial Rh(III) precursor can undergo transformation into various active forms. The nature of the catalytically active species is highly dependent on the specific reaction conditions, including the substrates, solvents, and additives present.
A common feature in many rhodium(III)-catalyzed reactions is the involvement of a CpRh(III) moiety (where Cp is the pentamethylcyclopentadienyl ligand). snnu.edu.cn These complexes are known for their high activity, stability, and compatibility with a wide range of functional groups. snnu.edu.cn The Cp* ligand is bulky, which can influence selectivity, and it leaves only one coordination site available for the coupling partner, simplifying the catalytic cycle. snnu.edu.cn
While the precatalyst is Rh(III), the catalytic cycle may involve rhodium species in different oxidation states. For instance, a Rh(III)-Rh(I)-Rh(III) pathway has been proposed in certain transformations. snnu.edu.cn In such cases, a Rh(III) intermediate can undergo reductive elimination to form a Rh(I) species, which is then re-oxidized to the active Rh(III) state. snnu.edu.cn The involvement of Rh(V) and Rh(IV) intermediates has also been proposed in some catalytic cycles. snnu.edu.cnacs.org
The characterization of these catalytically active species and intermediates is often accomplished using a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the formation of intermediates under reaction conditions. nih.gov X-ray crystallography can provide definitive structural information for isolable intermediates. nih.gov Additionally, techniques like Raman spectroscopy have been employed to study deactivated species in the catalytic cycle. nih.gov
The table below summarizes some of the key rhodium species that have been identified or proposed as being catalytically active in various reactions involving rhodium(III) precursors.
| Rhodium Species | Oxidation State | Key Features | Characterization Techniques |
| Cp*Rh(III) complexes | +3 | High activity, stability, and functional group compatibility. snnu.edu.cn | NMR, X-ray Crystallography |
| Rh(I) species | +1 | Formed via reductive elimination from a Rh(III) intermediate. snnu.edu.cn | Inferred from mechanistic studies |
| Rh(V) intermediate | +5 | Proposed in some oxidative addition steps. snnu.edu.cn | DFT calculations, mechanistic proposals |
| Rh(IV) intermediate | +4 | Implicated in oxidatively induced reductive elimination processes. acs.org | DFT calculations, cyclic voltammetry |
| Dichlorido benzoate (B1203000) complex | +3 | An octahedral Rh(III) center with DPEPhos, benzoate, and two chloride ligands. nih.gov | NMR, X-ray Crystallography |
Rate-Determining Steps and Kinetic Analyses
Several steps in the catalytic cycle have been identified as being rate-determining in different rhodium-catalyzed reactions. These include:
C-H activation: This is a common RDS, particularly in reactions involving the functionalization of C-H bonds. sci-hub.catscispace.com Kinetic isotope effect (KIE) studies, where a hydrogen atom is replaced by deuterium, are often used to probe whether C-H bond cleavage is involved in the RDS. A significant KIE value (typically > 2) suggests that C-H activation is the rate-limiting step. scispace.com
Reductive elimination: In some cases, the final step of the catalytic cycle, where the product is released from the metal center, is the slowest. rsc.org
β-carbon elimination: This step has been identified as the turnover-limiting step in certain rhodium-catalyzed transfer arylation reactions. acs.org
Alkyne insertion: For reactions involving alkynes, the insertion of the alkyne into a rhodium-carbon bond can be the rate-determining step. scispace.com
Reaction progress kinetic analysis (RPKA) is a powerful method used to determine the rate law of a reaction and to probe for catalyst deactivation or product inhibition. acs.org Hammett studies, which examine the effect of substituents on the reaction rate, can provide insights into the electronic nature of the transition state of the RDS. scispace.com
The following table summarizes the rate-determining steps identified in various rhodium-catalyzed reactions, along with the kinetic methods used for their determination.
| Reaction Type | Proposed Rate-Determining Step | Kinetic Analysis Method(s) |
| Heterocycle Synthesis | Concerted metalation deprotonation (CMD) | Kinetic Isotope Effect (KIE) measurements sci-hub.cat |
| Pyridone Synthesis (electron-rich substrates) | C-H activation | KIE, Hammett plot scispace.comnih.gov |
| Pyridone Synthesis (electron-deficient substrates) | Alkyne insertion or reductive elimination | Hammett plot scispace.comnih.gov |
| Enamine Hydrogenation | Reductive elimination | DFT calculations rsc.org |
| Transfer Hydroarylation | β-carbon elimination | Reaction Progress Kinetic Analysis (RPKA) acs.org |
Proposed Catalytic Cycles and Mechanistic Elucidation
The elucidation of the catalytic cycle is a central goal of mechanistic studies in rhodium-catalyzed reactions. A catalytic cycle typically involves a series of elementary steps, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination. The specific sequence of these steps and the nature of the intermediates can vary widely.
A common starting point for many rhodium(III)-catalyzed C-H functionalization reactions is the formation of a rhodacyclic intermediate through a concerted metalation-deprotonation (CMD) mechanism. sci-hub.cat This is often followed by the coordination and insertion of a coupling partner, such as an alkyne or an alkene. snnu.edu.cn
For example, in the synthesis of isoquinolones from benzamides and alkynes, the proposed mechanism involves the C-H activation of the benzamide (B126) by a Rh(III) species, followed by alkyne insertion into the Rh-C bond. nih.gov Subsequent reductive elimination then furnishes the pyridone product and a Rh(I) species, which is re-oxidized to regenerate the active Rh(III) catalyst. nih.gov
In some cases, the catalytic cycle can be more complex, involving changes in the oxidation state of the rhodium center between +1, +3, and even +5. snnu.edu.cn For instance, a Rh(III)-Rh(V)-Rh(III) mechanism has been proposed for certain alkynylation reactions, where a Rh(V) species is generated via oxidative addition to a rhodacycle. snnu.edu.cn
Mechanistic studies often employ a combination of experimental techniques and computational methods, such as Density Functional Theory (DFT) calculations. DFT can be used to calculate the energies of proposed intermediates and transition states, providing theoretical support for a particular mechanistic pathway. acs.orgsci-hub.cat
The following table outlines a generalized catalytic cycle for a rhodium(III)-catalyzed C-H activation and coupling reaction.
| Step | Description | Rhodium Intermediate |
| 1. Pre-catalyst activation | The Rh(III) pre-catalyst is activated, often through ligand dissociation. | Active Rh(III) species |
| 2. C-H activation | The Rh(III) species reacts with the substrate to form a rhodacyclic intermediate via C-H activation. | Rhodacycle (Rh-C bond) |
| 3. Substrate coordination | The coupling partner (e.g., alkyne, alkene) coordinates to the rhodium center. | Rhodacycle with coordinated substrate |
| 4. Migratory insertion | The coordinated substrate inserts into the Rh-C bond, forming a new C-C bond. | Expanded rhodacycle |
| 5. Reductive elimination | The desired product is formed and released from the rhodium center, often reducing the rhodium from Rh(III) to Rh(I). | Rh(I) species |
| 6. Re-oxidation | The Rh(I) species is re-oxidized to the active Rh(III) state by an oxidant, completing the catalytic cycle. | Active Rh(III) species |
Role of Solvents and Additives in Reaction Progression
Solvents and additives can play a crucial role in the outcome of rhodium(III) acetate-catalyzed reactions, influencing the reaction rate, selectivity, and even the catalytic mechanism itself.
Solvents: The choice of solvent can have a significant impact on the solubility of the reactants and the catalyst, as well as on the stability of intermediates and transition states. In some rhodium-catalyzed conjugate addition reactions, non-coordinating aprotic solvents like benzene (B151609) and toluene (B28343) have been shown to provide comparable yields and selectivity to coordinating solvents like dioxane. core.ac.uk In other cases, polar solvents may be required to facilitate certain steps in the catalytic cycle. For instance, in the synthesis of isoquinolones, methanol (B129727) is used as the solvent. sci-hub.cat The development of rhodium-catalyzed reactions in "green" solvents, such as aqueous micellar solutions, is also an area of active research, with the aim of facilitating catalyst recovery and reuse. rsc.org
Additives: A variety of additives are often employed in rhodium-catalyzed reactions to enhance their efficiency and selectivity.
Bases: Bases are frequently used to facilitate the C-H activation step by acting as a proton acceptor in the concerted metalation-deprotonation mechanism. sci-hub.cat Cesium acetate (CsOAc) is a commonly used base in this context. sci-hub.cat
Oxidants: In catalytic cycles that involve a Rh(III)/Rh(I) redox couple, an oxidant is required to regenerate the active Rh(III) species from the Rh(I) intermediate formed after reductive elimination. Copper(II) acetate (Cu(OAc)₂) is a widely used oxidant for this purpose, often in combination with air as the terminal oxidant. nih.gov
Ligands: While the focus is on rhodium(III) acetate, the addition of other ligands can significantly modify the properties of the catalyst. For example, the use of a bulky 1,3-di-tert-butylcyclopentadienyl (Cpt) ligand in place of the standard Cp* ligand has been shown to improve the regioselectivity of alkyne insertion in pyridone synthesis. scispace.comnih.gov
Other Additives: In some cases, other additives can influence the reaction in more subtle ways. For instance, the introduction of tetrabutylammonium (B224687) chloride (TBAC) was found to restore the activity of an incompetent cyclometalated Rh(III) azide (B81097) complex, suggesting the intermediacy of a rhodium chloride species. snnu.edu.cn
The table below provides examples of the effects of different solvents and additives on rhodium-catalyzed reactions.
| Reaction Type | Solvent/Additive | Role/Effect |
| Heterocycle Synthesis | Methanol (solvent), Cesium Acetate (base) | Facilitates the reaction, with the base promoting C-H activation. sci-hub.cat |
| Pyridone Synthesis | Copper(II) Acetate (oxidant) | Re-oxidizes Rh(I) to the catalytically active Rh(III) species. nih.gov |
| Conjugate Addition | Benzene/Toluene (solvents) | Non-coordinating solvents that provide good yields and selectivity. core.ac.uk |
| Hydrogenation | Aqueous micellar solutions (solvent) | Allows for catalyst recovery and reuse. rsc.org |
| Pyridone Synthesis | 1,3-di-tert-butylcyclopentadienyl (Cpt) ligand | Improves regioselectivity of alkyne insertion. scispace.com |
Future Directions and Emerging Research Avenues
Exploration of Novel Ligand Architectures for Enhanced Catalytic Performance
The development of new ligand architectures is a cornerstone of advancing rhodium(III)-catalyzed reactions. While cyclopentadienyl (B1206354) (Cp*) ligands have been widely employed, research is increasingly focused on designing novel ligands to precisely tune the steric and electronic properties of the rhodium center, thereby enhancing catalytic activity, regioselectivity, and enantioselectivity.
One promising approach involves the modification of the cyclopentadienyl ligand itself. For instance, the introduction of bulky substituents, such as in 1,3-di-tert-butylcyclopentadienyl (Cpt), has been shown to improve regioselectivity in alkyne insertion reactions during pyridone synthesis. acs.org This enhanced selectivity is attributed to the significant steric differentiation afforded by the ligand. The development of chiral cyclopentadienyl ligands is another critical area, enabling enantioselective C-H activation reactions, which are of paramount importance in the synthesis of chiral molecules. acs.org
Beyond cyclopentadienyl motifs, researchers are exploring a wider range of ligand scaffolds. Amino acid-based ligands and pyridine-based ligands have shown potential in promoting C-H olefination, arylation, and amination reactions. rsc.org The exploration of bidentate and polydentate ligands that can form stable, well-defined rhodium complexes is also an active area of investigation. These novel ligand architectures offer the potential to unlock new reaction pathways and to overcome existing limitations in substrate scope and efficiency.
Development of Sustainable and Environmentally Benign Catalytic Systems in Organic Synthesis
In line with the principles of green chemistry, a significant research effort is directed towards developing more sustainable and environmentally friendly catalytic systems based on rhodium(III) acetate (B1210297). A primary focus is the reduction and replacement of hazardous organic solvents with greener alternatives. Water, being non-toxic and abundant, is a highly attractive medium. Research has demonstrated the feasibility of rhodium-catalyzed hydroformylation in aqueous/organic biphasic systems, which facilitates catalyst recycling. researchgate.net
Integration of Homogeneous and Heterogeneous Catalysis Concepts
Bridging the gap between homogeneous and heterogeneous catalysis is a key strategy to harness the advantages of both systems. Homogeneous catalysts, like rhodium(III) acetate solutions, typically offer high activity and selectivity due to their well-defined active sites. However, their separation from the reaction products can be challenging. Conversely, heterogeneous catalysts are easily separable but may suffer from lower activity and selectivity.
The heterogenization of homogeneous rhodium catalysts is a major research focus. chemscene.com This involves immobilizing rhodium complexes onto solid supports such as silica (B1680970), zeolites, or polymers. nih.gov This approach aims to retain the high performance of the homogeneous catalyst while enabling easy recovery and recycling. Supported liquid-phase catalysis (SLPC) is another innovative approach where a solution of the homogeneous catalyst is immobilized within the pores of a solid support. nih.gov
Conversely, efforts are also being made to impart the selectivity of homogeneous systems to heterogeneous catalysts. The development of single-atom catalysts (SACs), where individual rhodium atoms are dispersed on a support, represents a significant step in this direction. nih.gov These strategies to integrate homogeneous and heterogeneous catalysis concepts are crucial for the development of robust, efficient, and practical catalytic processes for industrial applications.
Advanced Spectroscopic Techniques for In Situ Mechanistic Probing
A deep understanding of reaction mechanisms is fundamental to the rational design of improved catalysts and processes. The transient and often complex nature of catalytic intermediates necessitates the use of advanced spectroscopic techniques that can probe the reaction system under real operating conditions (in situ and operando studies).
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying and monitoring key catalytic species, particularly those containing carbonyl ligands, which are common in rhodium-catalyzed carbonylation reactions. rsc.orgresearchgate.net By analyzing the vibrational frequencies of these ligands, valuable information about the electronic properties and structure of the rhodium center can be obtained. rsc.org X-ray absorption spectroscopy (XAS) is another invaluable technique that provides information on the oxidation state and coordination environment of the rhodium atoms during the catalytic cycle. nih.gov
The combination of multiple in situ techniques, such as XAS, X-ray photoelectron spectroscopy (XPS), and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), can provide a comprehensive picture of the catalyst's structure and the key intermediates involved in the reaction. thieme-connect.com These advanced spectroscopic studies are crucial for elucidating reaction pathways, identifying rate-determining steps, and ultimately guiding the development of more efficient rhodium catalysts. thieme-connect.com
Synergistic Effects in Multi-Component Catalytic Systems
The use of multi-component catalytic systems, where two or more catalysts work in a cooperative or synergistic fashion, is an emerging and powerful strategy in organic synthesis. These systems can enable transformations that are not possible with a single catalyst and can often lead to enhanced efficiency and selectivity.
Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are another area where synergistic catalysis is highly valuable. Rhodium(III) catalysts have shown great promise in promoting such transformations, enabling the efficient construction of complex molecular architectures. The development of cooperative catalytic systems, where a rhodium catalyst works in concert with a co-catalyst to activate different substrates or to facilitate different steps of the reaction, is a key area for future research. These approaches open up new possibilities for the synthesis of complex molecules with high levels of control and efficiency.
Research Findings on Novel Ligand Architectures
| Ligand | Rhodium Species | Application | Key Finding |
| 1,3-di-tert-butylcyclopentadienyl (Cpt) | Rh(III) | Pyridone Synthesis | Increased regioselectivity in alkyne insertion compared to Cp*. acs.org |
| Chiral Cyclopentadienyl Ligands | Rh(III) | Asymmetric C-H Activation | Enables enantioselective transformations. acs.org |
| Amino Acid-based Ligands | Rh(III) | C-H Functionalization | Promotes C-H olefination, arylation, and amination. rsc.org |
| Pyridine-based Ligands | Rh(III) | C-H Functionalization | Effective in promoting various C-H activation reactions. rsc.org |
Sustainable Approaches in Rhodium Catalysis
| Approach | Catalytic System | Reaction | Benefit |
| Aqueous/Organic Biphasic System | Rhodium with water-soluble phosphine (B1218219) ligands | Hydroformylation | Facilitates catalyst separation and recycling. researchgate.net |
| Recyclable Catalytic System | Rhodium catalyst in ethanol (B145695) | C–H activation/[4 + 2] annulation | Allows for catalyst reuse with minimal loss of activity. core.ac.uk |
| Supported Catalyst | Rhodium on solid supports (e.g., silica, polymers) | Various | Easy separation of catalyst from products. snnu.edu.cn |
| Solventless Conditions | Rhodium catalyst | Hydroformylation | Minimizes the use of volatile organic compounds. researchgate.net |
Q & A
Basic Question
- NMR spectroscopy : ¹H and ¹³C NMR identify acetate ligand coordination modes (monodentate vs. bidentate).
- Electrospray ionization mass spectrometry (ESI-MS) : Detects [Rh(OAc)₃(H₂O)₃]⁺ or [Cp*Rh(OAc)₂]⁺ ions.
- FT-IR spectroscopy : Confirms acetate binding via ν(COO⁻) stretches at 1540–1650 cm⁻¹ .
What mechanistic role do acetate ligands play in rhodium(III)-catalyzed reactions?
Advanced Question
Acetate ligands act as transient directing groups , enabling substrate pre-coordination and lowering the activation energy for C–H cleavage. In alkene hydroarylation, acetate participates in proton-shuttling during reductive elimination, as shown by deuterium-labeling studies. Kinetic isotope effect (KIE) experiments further reveal rate-determining C–H activation steps .
How do researchers address solubility limitations of rhodium(III) acetate in non-polar solvents?
Basic Question
Microwave-assisted dissolution in acetic acid/water mixtures (1:1 v/v) at 80°C enhances solubility. For non-polar systems (e.g., toluene), phase-transfer catalysts like tetrabutylammonium bromide (TBAB) stabilize rhodium-acetate clusters .
What are unresolved questions about electronic effects in rhodium(III) acetate-mediated catalysis?
Advanced Question
Current gaps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
